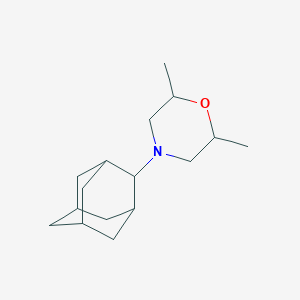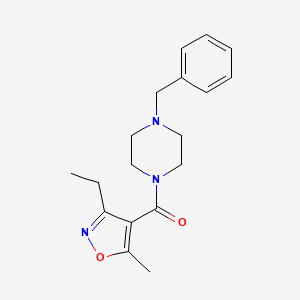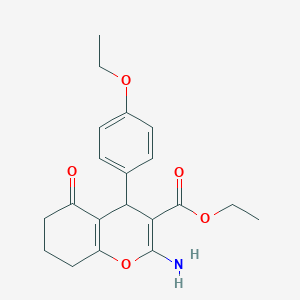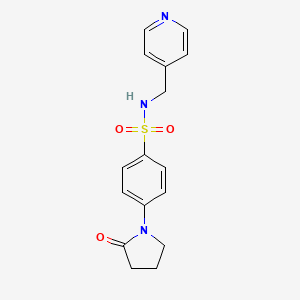
4-(2-adamantyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is a type of diamondoid, which are compounds that have structures similar to a portion of the diamond lattice . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of adamantyl-substituted compounds often involves carbocation or radical intermediates, which have unique stability and reactivity compared to simple hydrocarbon derivatives . Morpholine can be synthesized through a variety of methods, including the dehydration of diethanolamine .Molecular Structure Analysis
The adamantyl group is characterized by a rigid, cage-like structure. This can impart high stability to the compounds it’s part of . The morpholine ring is a heterocycle and can participate in a variety of chemical reactions .Chemical Reactions Analysis
Adamantyl-substituted compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . Morpholine rings can participate in many organic reactions, such as electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-adamantyl)-2,6-dimethylmorpholine” would depend on the specific arrangement of these groups in the molecule. Adamantane itself is known for its high stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-adamantyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-10-8-17(9-11(2)18-10)16-14-4-12-3-13(6-14)7-15(16)5-12/h10-16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARTZNRWSOUZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)

![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B5014110.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5014121.png)


![1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5014137.png)
![5-[3-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5014144.png)
![(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5014152.png)
![2-[5-bromo-2-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5014156.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014162.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5014175.png)
